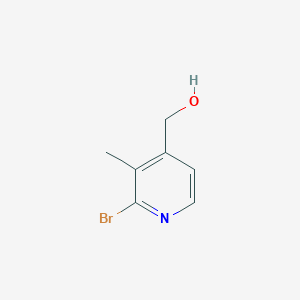

(2-Bromo-3-methylpyridin-4-yl)methanol

Description

(2-Bromo-3-methylpyridin-4-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 4, a bromine atom at position 2, and a methyl group at position 3 of the pyridine ring.

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(2-bromo-3-methylpyridin-4-yl)methanol |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3 |

InChI Key |

DPBGXIJCVYLIEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Br)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methylpyridine with bromine in the presence of a suitable solvent to yield 2-bromo-3-methylpyridine . This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce (2-Bromo-3-methylpyridin-4-yl)methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Sodium azide, sodium methoxide, amines

Major Products Formed

Oxidation: 2-Bromo-3-methylpyridine-4-carboxylic acid

Reduction: 3-Methylpyridin-4-ylmethanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-3-methylpyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and hydroxymethyl group can interact with active sites of enzymes or binding pockets of receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key Structural Analogs (Table 1):

Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (Br) at position 2 and methyl (CH3) at position 3 create a mixed electronic environment. Bromine’s electron-withdrawing effect may reduce electron density at adjacent carbons, while the methyl group donates electrons via hyperconjugation. This contrasts with analogs like (2-Bromo-3-fluoropyridin-4-yl)methanol, where fluorine’s higher electronegativity further polarizes the ring .

Physicochemical Properties

- Solubility: The hydroxymethyl group enhances water solubility relative to non-hydroxylated analogs. However, bromine and methyl groups may reduce solubility in polar solvents compared to simpler derivatives like Pyridin-4-ylmethanol hydrobromide .

- Reactivity : Bromine at position 2 makes the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine (). The methyl group at position 3 may stabilize intermediates via steric protection .

Spectroscopic and Electronic Properties

- NMR Chemical Shifts: Substituent electronegativity correlates with chemical shifts. For instance, fluorine in (2-Bromo-3-fluoropyridin-4-yl)methanol would deshield adjacent protons more strongly than the methyl group in the target compound, leading to downfield shifts in 1H NMR .

Biological Activity

(2-Bromo-3-methylpyridin-4-yl)methanol is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-thrombolytic properties, as well as its mechanism of action and structure-activity relationships (SAR).

The molecular formula for (2-Bromo-3-methylpyridin-4-yl)methanol is C₇H₈BrN, with a molecular weight of 202.05 g/mol. Its structure features a bromine atom at the 2-position and a hydroxymethyl group at the 4-position of the pyridine ring.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of pyridine derivatives, including (2-Bromo-3-methylpyridin-4-yl)methanol. Research indicates that compounds with halogen substitutions exhibit enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| (2-Bromo-3-methylpyridin-4-yl)methanol | 8.33 | 5.64 |

| Other Pyridine Derivatives | Varies | Varies |

In a comparative study, the compound demonstrated significant inhibition against E. coli and S. aureus, highlighting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, (2-Bromo-3-methylpyridin-4-yl)methanol has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values were found to be promising, indicating that this compound could be effective in treating fungal infections.

Table 2: Antifungal Activity

| Compound | MIC (µM) against C. albicans | MIC (µM) against F. oxysporum |

|---|---|---|

| (2-Bromo-3-methylpyridin-4-yl)methanol | 16.69 | 56.74 |

These findings suggest that the compound may serve as a lead for developing new antifungal therapies .

Anti-Thrombolytic Activity

The anti-thrombolytic properties of pyridine derivatives have also been investigated. In one study, it was found that compounds with halogen substitutions showed varying degrees of anti-thrombolytic activity.

Table 3: Anti-Thrombolytic Activity

| Compound | Percentage Inhibition (%) |

|---|---|

| (2-Bromo-3-methylpyridin-4-yl)methanol | 31.61 |

| Control Compound | 41.32 |

The presence of bromine in the structure appears to enhance its efficacy in inhibiting clot formation .

The biological activity of (2-Bromo-3-methylpyridin-4-yl)methanol can be attributed to its ability to interact with bacterial cell membranes and disrupt their integrity, leading to cell death. Additionally, the hydroxymethyl group may contribute to its binding affinity with biological targets involved in bacterial metabolism and growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and type of substituents on the pyridine ring significantly influence the biological activity of these compounds. For instance:

- Bromine Substitution : Enhances antibacterial and antifungal activities.

- Hydroxymethyl Group : Contributes to anti-thrombolytic properties.

Case Studies

- Case Study on Antibacterial Efficacy : A series of experiments demonstrated that derivatives with multiple halogen substitutions exhibited higher antibacterial efficacy compared to those with single or no halogen groups.

- Case Study on Anti-Thrombolytic Properties : In vitro studies revealed that certain derivatives effectively inhibited thrombus formation in human blood samples, indicating potential therapeutic applications in cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.